3-Amino-2,2,4,4-tetramethylthietane
Overview
Description
3-Amino-2,2,4,4-tetramethylthietane is an organic compound with the molecular formula C7H15NS It is a sulfur-containing heterocyclic amine, characterized by a four-membered thietane ring with two amino groups and four methyl groups attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Amino-2,2,4,4-tetramethylthietane can be achieved through the Leuckart reaction. This involves the reductive alkylation of ammonia or primary amines with carbonyl compounds. Specifically, the reaction of formamide with 2,2,4,4-tetramethyl-3-oxothietane in the presence of boric acid or aluminum salts (such as aluminum chloride, aluminum sulfate, or aluminum nitrate) at temperatures ranging from 140°C to 250°C in a closed system .
Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route as described above, with optimization for large-scale synthesis. The use of superior catalysts like boric acid or aluminum salts ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2,2,4,4-tetramethylthietane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-Amino-2,2,4,4-tetramethylthietane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-2,2,4,4-tetramethylthietane involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes through its sulfur and amino functionalities .
Comparison with Similar Compounds
- 3-Amino-3-imino-N-methylpropanamide hydrochloride
- 2,2,4,6-tetramethylpiperidine hydrochloride
- 2,2,4,6-tetramethyl-3-phenyl-3-piperidinol hydrochloride
Comparison: 3-Amino-2,2,4,4-tetramethylthietane is unique due to its four-membered thietane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. Its high steric hindrance and electron-donating methyl groups make it a valuable compound for specific synthetic applications and research studies .
Properties
IUPAC Name |
2,2,4,4-tetramethylthietan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-6(2)5(8)7(3,4)9-6/h5H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBKWNVYBHTKLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(S1)(C)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467943 | |
Record name | 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80875-05-4 | |
Record name | 3-AMINO-2,2,4,4-TETRAMETHYLTHIETANE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,4,4-Tetramethyl-3-thietanamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F3GB4RDK8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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